molecular formula C15H10N2 B2999308 Benzonitrile,3-(1h-indol-2-yl)- CAS No. 100562-44-5

Benzonitrile,3-(1h-indol-2-yl)-

Cat. No.: B2999308
CAS No.: 100562-44-5
M. Wt: 218.259
InChI Key: SHSPXQIYYFBUCH-UHFFFAOYSA-N
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Description

Benzonitrile,3-(1h-indol-2-yl)-: is an organic compound that features both a benzonitrile and an indole moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzonitrile group can then be introduced through various nitrile-forming reactions, such as the Sandmeyer reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by nitrile introduction. The reaction conditions are optimized for yield and purity, often involving high temperatures and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, sulfonyl chlorides.

Major Products:

Scientific Research Applications

Chemistry: Benzonitrile,3-(1h-indol-2-yl)- is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. It serves as a precursor for various pharmaceuticals and natural product analogs .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is investigated for its ability to interact with biological targets and pathways involved in various diseases .

Industry: In the industrial sector, benzonitrile,3-(1h-indol-2-yl)- is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of benzonitrile,3-(1h-indol-2-yl)- involves its interaction with various molecular targets, such as enzymes and receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

    Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.

    3-(1H-indol-3-yl)propionitrile: Similar structure but with a propionitrile group instead of benzonitrile.

  • **Indole-3-carboxalde

Biological Activity

Benzonitrile, 3-(1H-indol-2-yl)-, also known by its CAS number 100562-44-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Benzonitrile derivatives are known for their diverse pharmacological activities. The presence of the indole moiety in this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Synthesis

The synthesis of Benzonitrile, 3-(1H-indol-2-yl)- typically involves the reaction of benzonitrile with indole derivatives through methods such as:

  • Condensation Reactions : Utilizing acid catalysts to promote the formation of the desired product.
  • Cyclization : Indole can undergo cyclization reactions to form various derivatives that may enhance biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of indole derivatives. For instance, compounds similar to Benzonitrile, 3-(1H-indol-2-yl)- have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .

Cytotoxicity

Research indicates that certain indole derivatives exhibit cytotoxic effects against cancer cell lines. For example, a study evaluated the cytotoxicity of related compounds and found significant activity against human cancer cell lines, suggesting that Benzonitrile, 3-(1H-indol-2-yl)- may possess similar properties .

The mechanism by which Benzonitrile, 3-(1H-indol-2-yl)- exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Indoles often interact with enzymes critical for cellular metabolism.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways involved in cell proliferation and apoptosis.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialActive against Mycobacterium spp.
CytotoxicitySignificant effects on cancer cells
Enzyme InhibitionPotential modulation of metabolic enzymes

Study 1: Antimicrobial Evaluation

A study conducted on a series of indole derivatives demonstrated that Benzonitrile, 3-(1H-indol-2-yl)- exhibited notable antibacterial properties against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in treatment .

Study 2: Cytotoxicity Assessment

In vitro assays were performed on several cancer cell lines to assess the cytotoxic effects of Benzonitrile, 3-(1H-indol-2-yl)-. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Properties

IUPAC Name

3-(1H-indol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-11-4-3-6-12(8-11)15-9-13-5-1-2-7-14(13)17-15/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSPXQIYYFBUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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